![molecular formula C7H3ClF3NO B1394888 1-(2-Chloropyridin-3-YL)-2,2,2-trifluoroethanone CAS No. 1057657-62-1](/img/structure/B1394888.png)
1-(2-Chloropyridin-3-YL)-2,2,2-trifluoroethanone
Overview
Description
1-(2-Chloropyridin-3-YL)-2,2,2-trifluoroethanone, also known as 2-chloropyridin-3-yl-trifluoroethanone or CPTFE, is a synthetic compound with a wide range of applications in scientific research. It is a colorless liquid with a pungent odor that has been used in various studies in organic synthesis, medicinal chemistry, and biochemistry. CPTFE has been used as a reagent in the synthesis of a variety of organic compounds, including pharmaceuticals, dyes, and other industrial chemicals. In addition, CPTFE has been used as a reactant in the synthesis of peptide and peptidomimetics, and as a catalyst in the synthesis of nucleoside analogs.
Scientific Research Applications
Antimicrobial Activity
This compound has been used in the synthesis of 3-substituted urea derivatives which show promise in antimicrobial applications. A green one-pot synthetic protocol method utilizing microwave irradiation has been developed for this purpose .
Anti-tubercular Agents
Researchers have designed and synthesized novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives using this compound, which were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis .
Synthesis of Pyridines
The compound has been involved in microwave-assisted synthesis processes to produce 2-amino-4-aryl-3-cyano-6-(4’-hydroxy phenyl)-pyridines , which are important intermediates in various chemical syntheses .
properties
IUPAC Name |
1-(2-chloropyridin-3-yl)-2,2,2-trifluoroethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO/c8-6-4(2-1-3-12-6)5(13)7(9,10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLKLTNDTKRJFEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70695023 | |
Record name | 1-(2-Chloropyridin-3-yl)-2,2,2-trifluoroethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70695023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloropyridin-3-YL)-2,2,2-trifluoroethanone | |
CAS RN |
1057657-62-1 | |
Record name | 1-(2-Chloropyridin-3-yl)-2,2,2-trifluoroethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70695023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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